VU0463271

Description

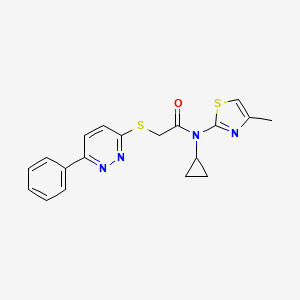

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPONSKCACOZTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Selective KCC2 Inhibitor VU0463271: A Technical Overview of its Mechanism of Action

For Immediate Release

[City, State] – VU0463271 is a potent and selective inhibitor of the neuronal potassium-chloride cotransporter 2 (KCC2). This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its effects on neuronal function. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of KCC2

This compound's primary mechanism of action is the selective inhibition of the KCC2 cotransporter.[1][2] KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing inhibitory effects of GABAergic neurotransmission.[1][3] By inhibiting KCC2, this compound disrupts this chloride homeostasis, leading to a cascade of effects on neuronal excitability.

The inhibition of KCC2 by this compound results in a depolarizing shift in the GABA_A reversal potential (EGABA). This shift diminishes the efficacy of GABAergic inhibition, tipping the balance towards neuronal excitation. Consequently, the application of this compound has been shown to increase neuronal spiking and, under certain conditions, induce epileptiform discharges.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various studies.

| Parameter | Value | Species | Assay System | Reference |

| IC50 | 61 nM | Not Specified | Not Specified |

Table 1: Potency of this compound

| Experimental Model | This compound Concentration | Effect on EGABA / EGly | Change in Intracellular Chloride [Cl-]i | Reference |

| KCC2-expressing HEK cells | 10 µM | Shift from -71 ± 2 mV to -35 ± 1 mV | Shift from 10.2 ± 0.7 mM to 40.3 ± 1.6 mM | |

| KCC2-expressing HEK cells | 100 nM | Shift to -43 ± 1 mV | Shift to 28.7 ± 1.3 mM | |

| Cultured Neurons | 10 µM | Shift from -74 ± 3 mV to -38 ± 2 mV | Shift from 9.4 ± 1.0 mM to 37.0 ± 2.6 mM | |

| Cultured Neurons | 100 nM | Shift from -73 ± 4 mV to -42 ± 3 mV | Shift from 10.4 ± 1.3 mM to 32.4 ± 4.4 mM |

Table 2: Electrophysiological and Chloride Homeostasis Effects of this compound

| Experimental Model | This compound Concentration | Effect on Neuronal Firing | Reference |

| Cultured Neurons | 10 µM | Increased spontaneous action potentials from 18 ± 5 to 78 ± 26 AP/min | |

| Cultured Neurons | 100 nM | Increased firing rate from 22 ± 6 to 83 ± 23 AP/min |

Table 3: Effects of this compound on Neuronal Firing Rate

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of this compound action on neuronal chloride homeostasis.

Experimental Protocols

Perforated Patch-Clamp Electrophysiology in HEK Cells and Cultured Neurons

A key method to assess the functional impact of this compound is perforated patch-clamp electrophysiology. This technique allows for the measurement of ion channel currents and membrane potential while maintaining the intracellular chloride concentration.

Objective: To determine the effect of this compound on the reversal potential of GABAA or glycine receptor-mediated currents (EGABA or EGly).

Methodology:

-

Cell Preparation: HEK cells transfected with KCC2 and glycine receptors, or cultured hippocampal neurons, are used.

-

Recording Setup: Perforated patch-clamp recordings are performed using gramicidin (50 μg/ml) in the pipette solution to perforate the cell membrane.

-

Pipette Solution: The pipette solution typically contains (in mM): 140 KCl and 10 HEPES, adjusted to pH 7.4 with KOH.

-

Bath Solution: The extracellular bath saline composition is maintained.

-

Drug Application: A baseline EGABA or EGly is established before perfusing the bath with this compound at various concentrations (e.g., 100 nM, 10 µM).

-

Data Acquisition: Glycine or GABA-activated currents are elicited at different holding potentials to determine the reversal potential before, during, and after this compound application.

Caption: Experimental workflow for perforated patch-clamp electrophysiology.

In Vitro and In Vivo Models of Epileptiform Activity

To investigate the pro-convulsant effects of this compound, researchers have utilized in vitro brain slice preparations and in vivo animal models.

Objective: To assess the impact of KCC2 inhibition by this compound on network excitability and seizure-like activity.

In Vitro Methodology (Hippocampal Slices):

-

Slice Preparation: Acute hippocampal slices are prepared from mice.

-

Epileptiform Activity Induction: Seizure-like events are induced by perfusing the slices with a low-magnesium artificial cerebrospinal fluid (ACSF).

-

Recording: Extracellular field potentials are recorded in specific hippocampal layers (e.g., layer III of the medial entorhinal cortex).

-

Drug Application: After establishing a baseline of recurrent epileptiform discharges, this compound (e.g., 10 µM) is added to the ACSF.

-

Analysis: Changes in the frequency, duration, and amplitude of epileptiform discharges are analyzed.

In Vivo Methodology (Mouse Model):

-

Animal Preparation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) recordings.

-

Drug Administration: this compound is microinfused directly into the dorsal hippocampus.

-

EEG Recording: Continuous EEG recordings are performed to monitor for the emergence of epileptiform discharges.

Caption: Logical cascade of this compound's effects on neuronal function.

Selectivity

This compound exhibits high selectivity for KCC2 over the Na-K-2Cl cotransporter 1 (NKCC1), with a greater than 100-fold difference in inhibitory activity. Furthermore, it has been shown to have no significant activity against a wide panel of other G-protein coupled receptors, ion channels, and transporters. This selectivity makes it a valuable pharmacological tool for specifically investigating the role of KCC2 in various physiological and pathological processes.

Conclusion

This compound is a selective and potent inhibitor of the KCC2 cotransporter. Its mechanism of action, centered on the disruption of neuronal chloride homeostasis, leads to a reduction in GABAergic inhibition and a consequent increase in neuronal excitability. The detailed experimental data and protocols provided herein offer a comprehensive understanding of this compound's effects, underscoring its utility as a research tool for elucidating the critical role of KCC2 in brain function and disease.

References

- 1. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

VU0463271: An In-depth Technical Guide to a Selective KCC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The K⁺-Cl⁻ cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations in mature neurons. This chloride gradient is fundamental for the hyperpolarizing and inhibitory effects of GABAergic and glycinergic neurotransmission. Dysregulation of KCC2 function is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and spasticity, rendering it a compelling therapeutic target. VU0463271 has emerged as a potent and selective small-molecule inhibitor of KCC2, serving as an invaluable tool for elucidating the physiological and pathological roles of this transporter. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and an exploration of the KCC2-related signaling pathways.

Introduction to this compound

This compound, with the chemical name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a robust and selective antagonist of the KCC2 transporter.[1][2] Its high potency and selectivity for KCC2 over other cation-chloride cotransporters, such as NKCC1, make it a superior research tool compared to less specific inhibitors like furosemide and bumetanide. The selective inhibition of KCC2 by this compound leads to a disruption of chloride homeostasis, resulting in a depolarizing shift in the GABA reversal potential (EGABA) and increased neuronal excitability.[3][4] This property has been leveraged to study the role of KCC2 in various neuronal processes and disease models, particularly in the context of epilepsy, where this compound has been shown to induce epileptiform discharges in vitro and in vivo.

Pharmacological Profile

Potency and Selectivity

This compound is a highly potent inhibitor of KCC2 with a reported half-maximal inhibitory concentration (IC₅₀) of 61 nM. It exhibits more than 100-fold selectivity for KCC2 over the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1). This high degree of selectivity is crucial for dissecting the specific contributions of KCC2 to neuronal function, as NKCC1 is also expressed in the nervous system and plays a role in chloride regulation, particularly during development.

Table 1: Comparative Inhibitory Activity of KCC2 Antagonists

| Compound | KCC2 IC₅₀ | NKCC1 IC₅₀ | Selectivity (NKCC1/KCC2) |

| This compound | 61 nM | >10,000 nM | >164 |

| ML077 | 537 nM | >50,000 nM | >93 |

| Bumetanide | ~25,000 nM | ~500 nM | ~0.02 |

| Furosemide | ~100,000 nM | ~1,000 nM | ~0.01 |

Data compiled from various sources.

Off-Target Profile

A secondary pharmacology screen of this compound was conducted to assess its selectivity against a broader range of targets. While generally selective, some off-target interactions were identified at higher concentrations.

Table 2: Off-Target Hits for this compound

| Target | IC₅₀ (µM) | Assay Type |

| TSPO, rat, heart | 0.204 | Radiometric binding |

| NK1, human, membrane | 4.975 | Radiometric binding |

| 5-HT1A, human, membrane | 5.516 | Radiometric binding |

Data from Sivakumaran et al., 2015.

It is important for researchers to consider these off-target effects, especially when using this compound at concentrations significantly higher than its KCC2 IC₅₀.

Mechanism of Action

KCC2 is a member of the solute carrier family 12 (SLC12) and facilitates the coupled, electroneutral transport of K⁺ and Cl⁻ ions across the neuronal membrane. The direction of transport is dictated by the combined electrochemical gradient for K⁺ and Cl⁻. In mature neurons, the low intracellular Cl⁻ concentration results in the outward transport of both ions, thus maintaining the hyperpolarizing nature of GABAergic and glycinergic signaling.

This compound directly inhibits the transport function of KCC2. This inhibition leads to an accumulation of intracellular chloride, causing a positive, depolarizing shift in the equilibrium potential for chloride (ECl) and, consequently, for GABAA receptor-mediated currents (EGABA). This shift diminishes the inhibitory postsynaptic potential (IPSP) and can even lead to excitatory GABAergic responses, thereby increasing neuronal excitability.

Figure 1: Mechanism of KCC2 inhibition by this compound.

KCC2 Signaling and Regulation

The activity of KCC2 is tightly regulated by a complex network of signaling pathways, primarily through phosphorylation and dephosphorylation events, as well as protein-protein interactions. Understanding these regulatory mechanisms is crucial for contextualizing the effects of this compound.

Phosphorylation

Phosphorylation at specific residues is a key mechanism for modulating KCC2 activity. The "with-no-lysine" (WNK) kinases and their downstream effectors, SPAK and OSR1, play a central role in this process.

-

Inhibitory Phosphorylation: Phosphorylation of KCC2 at Threonine 906 (Thr906) and Threonine 1007 (Thr1007) by the WNK-SPAK/OSR1 pathway leads to the inhibition of its transport activity.

-

Activating Dephosphorylation: Conversely, dephosphorylation of these residues enhances KCC2 function.

-

Other Regulatory Sites: Other phosphorylation sites, such as Serine 940 (Ser940), are targets for Protein Kinase C (PKC) and Protein Kinase A (PKA), and also modulate KCC2 activity and its interaction with the cytoskeleton.

Figure 2: Key phosphorylation pathways regulating KCC2 activity.

Protein-Protein Interactions

KCC2 function is also modulated by its interaction with a variety of other proteins. These interactions can influence its surface expression, localization, and transport activity.

-

Gephyrin: The scaffolding protein gephyrin interacts with KCC2 and is crucial for its clustering at inhibitory synapses and for its overall function.

-

PACSIN1 (Syndapin1): This protein is a negative regulator of KCC2; its knockdown leads to increased KCC2 expression.

-

Neto2: Neto2 is an auxiliary subunit that interacts with KCC2 and is required for its proper function and neuronal chloride homeostasis.

-

Other Interactors: Other interacting proteins include the cytoskeleton-associated protein 4.1N, β-Pix, and brain-type creatine kinase (CKB).

Experimental Protocols

The following are detailed protocols for key experiments used to characterize this compound and other KCC2 inhibitors.

In Vitro Assays

This high-throughput fluorescence-based assay is a widely used method for screening and characterizing KCC2 modulators. It relies on the principle that KCC2 can transport thallium ions (Tl⁺), a surrogate for K⁺, which can be detected by a Tl⁺-sensitive fluorescent dye.

-

Principle: KCC2-mediated influx of Tl⁺ into cells leads to an increase in fluorescence of a specific dye. Inhibitors of KCC2 will reduce the rate of this fluorescence increase.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human KCC2.

-

Materials:

-

HEK293-KCC2 cells

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Stimulant buffer containing Tl⁺ and K⁺

-

Tl⁺-sensitive fluorescent dye (e.g., FluxOR™, Thallos-AM)

-

Test compounds (e.g., this compound)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader (e.g., FLIPR, FlexStation)

-

-

Procedure:

-

Cell Plating: Seed HEK293-KCC2 cells into microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and add the dye loading buffer containing the Tl⁺-sensitive dye. Incubate for 1 hour at 37°C in the dark.

-

Compound Incubation: Add test compounds at various concentrations to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Thallium Influx Measurement: Place the plate in the fluorescence plate reader. Initiate KCC2-mediated Tl⁺ influx by adding the stimulant buffer.

-

Data Acquisition: Measure the fluorescence intensity over time. The initial rate of fluorescence increase corresponds to the rate of Tl⁺ influx.

-

-

Data Analysis:

-

Calculate the initial rate of Tl⁺ influx for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Figure 3: Workflow for the KCC2 Thallium (Tl⁺) Flux Assay.

This radioisotope-based assay provides a direct and highly sensitive measure of KCC2-mediated cation transport and is often used for validation and mechanistic studies.

-

Principle: ⁸⁶Rb⁺ is used as a radioactive tracer for K⁺. KCC2-expressing cells will take up ⁸⁶Rb⁺, and the amount of accumulated radioactivity is measured. KCC2 inhibitors will reduce this uptake.

-

Cell Line: HEK293 cells stably expressing KCC2.

-

Materials:

-

HEK293-KCC2 cells

-

Na⁺-free pre-incubation buffer (e.g., containing N-methyl-D-glucamine chloride)

-

Uptake buffer containing ⁸⁶RbCl

-

Ice-cold wash buffer

-

Lysis buffer (e.g., 1% SDS)

-

Test compounds

-

Multi-well plates (e.g., 24-well)

-

Scintillation counter

-

-

Procedure:

-

Cell Culture: Grow KCC2-expressing cells to confluence in multi-well plates.

-

Pre-incubation: Wash cells with Na⁺-free pre-incubation buffer and incubate for 10 minutes to minimize the contribution from other transporters.

-

Compound Incubation: Add fresh buffer containing the desired concentrations of the test inhibitor and incubate for 10-15 minutes.

-

Initiate Uptake: Add the uptake buffer containing ⁸⁶RbCl and incubate for a defined period (e.g., 5-10 minutes).

-

Terminate Uptake: Stop the uptake by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold wash buffer.

-

Cell Lysis and Measurement: Lyse the cells with lysis buffer, transfer the lysate to a scintillation vial, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the ⁸⁶Rb⁺ uptake rate (e.g., in nmol/mg protein/min).

-

Determine the percentage of inhibition for each compound concentration relative to a vehicle control.

-

Calculate the IC₅₀ value as described for the Tl⁺ flux assay.

-

Electrophysiology

This electrophysiological technique allows for the measurement of GABAA receptor-mediated currents without disturbing the native intracellular chloride concentration of the recorded neuron.

-

Principle: Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride. This allows for electrical access to the cell interior while preserving the physiological chloride gradient. Inhibition of KCC2 will lead to an accumulation of intracellular chloride and a depolarizing shift in EGABA.

-

Preparation: Primary cultured neurons or acute brain slices.

-

Materials:

-

Patch-clamp setup (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Gramicidin

-

Internal pipette solution (e.g., KCl-based)

-

External recording solution (aCSF)

-

GABA or a GABAA receptor agonist (e.g., muscimol)

-

This compound

-

-

Procedure:

-

Pipette Preparation: Prepare an internal pipette solution containing gramicidin (e.g., 50-100 µg/mL). Backfill the pipette tip with gramicidin-free solution to facilitate seal formation.

-

Patch Formation and Perforation: Achieve a giga-ohm seal on the neuron. Monitor the access resistance as the gramicidin pores incorporate into the membrane patch.

-

EGABA Measurement: Once a stable perforated patch is achieved, clamp the neuron at various holding potentials and apply brief puffs of a GABAA agonist. Measure the resulting currents to determine the reversal potential (EGABA).

-

Inhibitor Application: Perfuse the preparation with this compound (e.g., 10 µM) for 5-10 minutes.

-

Post-Inhibitor Recording: Repeat the EGABA measurement in the presence of the inhibitor.

-

-

Data Analysis: Compare the EGABA value before and after the application of this compound. A significant positive (depolarizing) shift in EGABA indicates functional inhibition of KCC2.

In Vivo Experimentation

This protocol, adapted from Sivakumaran et al. (2015), is used to study the acute effects of KCC2 inhibition on neuronal network activity in vivo.

-

Principle: Direct infusion of this compound into a specific brain region, such as the hippocampus, allows for the localized inhibition of KCC2 and the subsequent assessment of its effects on neuronal activity, often monitored by electroencephalography (EEG).

-

Animals: Adult male mice (e.g., C57BL/6J).

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Artificial cerebrospinal fluid (aCSF)

-

Stereotaxic apparatus

-

Microinfusion pump

-

Hamilton syringe and injection cannula

-

Anesthesia (e.g., isoflurane)

-

EEG recording system (optional)

-

-

Procedure:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in aCSF to a final concentration of 100 µM.

-

Animal Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Create a small burr hole in the skull over the dorsal hippocampus (e.g., from bregma: AP -2.0 mm, ML ±1.5 mm).

-

Intrahippocampal Microinfusion: Lower the injection cannula to the target depth in the hippocampus (e.g., DV -1.8 mm). Infuse a total volume of 500 nL of the 100 µM this compound solution at a slow rate (e.g., 100 nL/min).

-

Post-operative Care: After infusion, leave the cannula in place for 5-10 minutes before slowly retracting it. Suture the scalp and allow the animal to recover.

-

-

Expected Outcome: Microinfusion of this compound into the hippocampus is expected to rapidly induce epileptiform discharges, which can be monitored with EEG.

References

- 1. benchchem.com [benchchem.com]

- 2. VU 0463271 | KCC2 Inhibitors: R&D Systems [rndsystems.com]

- 3. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]

The KCC2 Inhibitor VU0463271: A Technical Guide to its Impact on GABAergic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2.[1][2][3] Contrary to acting directly on the GABA-A receptor, this compound indirectly modulates GABAergic inhibition by altering intracellular chloride homeostasis.[4][5] This guide provides an in-depth analysis of this compound, its mechanism of action, and its profound effects on GABAergic signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways. Understanding the function of this compound is critical for research into neurological disorders where chloride dysregulation and altered GABAergic inhibition are implicated, such as epilepsy and schizophrenia.

Mechanism of Action: Inhibition of KCC2

The primary molecular target of this compound is the neuron-specific potassium-chloride cotransporter 2 (KCC2). KCC2 is crucial for maintaining a low intracellular chloride concentration ([Cl⁻]i) in mature neurons. This low [Cl⁻]i is essential for the hyperpolarizing and inhibitory action of GABA-A receptors. When GABA binds to its receptor, it opens a chloride-permeable channel. In neurons with low [Cl⁻]i, this leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

This compound selectively inhibits KCC2, disrupting its ability to extrude chloride from the neuron. This leads to an accumulation of intracellular chloride, causing a depolarizing shift in the GABA-A reversal potential (EGABA). Consequently, the activation of GABA-A receptors in the presence of this compound can lead to a less hyperpolarizing or even a depolarizing (excitatory) response, thereby weakening or reversing GABAergic inhibition.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Species/System | Reference |

| IC50 for KCC2 | 61 nM | Not specified | |

| Selectivity vs. NKCC1 | >100-fold | Not specified |

Table 2: Electrophysiological Effects of this compound

| Experimental Model | Concentration | Effect on EGABA (depolarizing shift) | Other Effects | Reference |

| Cultured Hippocampal Neurons | 10 µM | From ~ -80 mV to -62 mV | Increased neuronal spiking | |

| Cultured Hippocampal Neurons | 100 nM | From -73 mV to -42 mV | - | |

| Spinal Cord Slices (VGluT2 neurons) | 25 µM | ~15 mV | Increased frequency of mEPSCs | |

| Spinal Cord Slices (VGAT neurons) | 25 µM | ~15 mV | No effect on mEPSCs | |

| KCC2-expressing HEK cells | 10 µM | From -71 mV to -35 mV (EGly) | - |

Table 3: In Vivo and Ex Vivo Effects on Neuronal Excitability

| Experimental Model | Administration | Observed Effect | Reference |

| Mouse Hippocampal Slices (low Mg2+) | 10 µM | Induced unremitting recurrent epileptiform discharges | |

| Mouse Dorsal Hippocampus (in vivo) | Microinfusion | Rapidly caused epileptiform discharges | |

| Organotypic Hippocampal Slices | 1 µM | Increased duration and power of ictal-like discharges |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to study this compound.

Electrophysiology in Cell Culture

-

Cell Preparation: Primary hippocampal neurons are cultured from embryonic rats or mice. For heterologous expression systems, HEK-293 cells are transfected with KCC2 and a reporter ion channel (e.g., glycine receptors).

-

Recording Technique: Gramicidin perforated-patch clamp recordings are used to measure the GABA-A or glycine reversal potential (EGABA/EGly) without disturbing the intracellular chloride concentration. Whole-cell patch-clamp can be used to measure synaptic currents and neuronal firing.

-

Drug Application: this compound, dissolved in DMSO and then diluted in the extracellular recording solution, is perfused into the recording chamber at specified concentrations.

-

Data Analysis: Changes in EGABA are calculated from current-voltage plots of GABA- or muscimol-evoked currents. Spiking frequency and synaptic event frequency/amplitude are analyzed before and after drug application.

Brain Slice Electrophysiology

-

Slice Preparation: Acute brain slices (e.g., hippocampal or cortical) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF).

-

Recording Technique: Field potential recordings are used to measure network activity, such as epileptiform discharges. Whole-cell recordings can be used to study synaptic transmission in specific neuronal populations.

-

Induction of Pathological Activity: Often, a pro-convulsant agent or condition (e.g., low magnesium aCSF) is used to induce seizure-like events to study the effect of this compound on network hyperexcitability.

-

Drug Application: this compound is bath-applied to the slices.

-

Data Analysis: The frequency, duration, and power of epileptiform events are quantified before and after the application of this compound.

In Vivo Microinfusion

-

Animal Surgery: Anesthetized animals (e.g., mice) are implanted with a guide cannula targeting a specific brain region, such as the hippocampus.

-

Drug Administration: A microinjection needle is inserted through the guide cannula, and a small volume of this compound solution is infused directly into the brain tissue.

-

Monitoring: Electroencephalography (EEG) electrodes are often implanted to record brain electrical activity and detect the onset of seizures or other hyperexcitability phenomena.

-

Data Analysis: EEG recordings are analyzed for the presence and characteristics of epileptiform discharges.

Signaling Pathways and Logical Relationships

The inhibition of KCC2 by this compound initiates a cascade of events that ultimately alters neuronal function. The following diagram illustrates the logical progression from KCC2 inhibition to neuronal hyperexcitability.

Conclusion and Future Directions

This compound is an invaluable pharmacological tool for investigating the role of KCC2 and chloride homeostasis in neuronal function and dysfunction. Its high potency and selectivity allow for precise interrogation of the consequences of impaired chloride extrusion. The resulting disruption of GABAergic inhibition, leading to neuronal hyperexcitability, underscores the critical role of KCC2 in maintaining the balance of excitation and inhibition in the central nervous system.

Future research utilizing this compound will likely focus on elucidating the complex interplay between KCC2 function, GABAergic signaling, and the pathophysiology of neurological and psychiatric disorders. This includes exploring its effects in different neuronal circuits, its potential to model disease states, and its use in screening for compounds that may enhance KCC2 function as a novel therapeutic strategy. The data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding in these critical areas.

References

- 1. tocris.com [tocris.com]

- 2. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KCC2 Chloride Transport Contributes to the Termination of Ictal Epileptiform Activity | eNeuro [eneuro.org]

- 4. Selective inhibition of KCC2 leads to hyperexcitability and epileptiform discharges in hippocampal slices and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of KCC2 Leads to Hyperexcitability and Epileptiform Discharges in Hippocampal Slices and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling VU0463271: A Technical Guide to a Selective KCC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0463271 is a potent and highly selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its application in both in vitro and in vivo settings are presented, alongside a summary of its effects on neuronal activity. Furthermore, this document elucidates the key signaling pathways influenced by the inhibition of KCC2, offering a valuable resource for researchers investigating neuronal chloride homeostasis and its implications in neurological disorders.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a small molecule inhibitor of KCC2.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide | [1][2] |

| Molecular Formula | C₁₉H₁₈N₄OS₂ | [1] |

| Molecular Weight | 382.5 g/mol | |

| CAS Number | 1391737-01-1 | |

| Canonical SMILES | CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 | |

| Appearance | Off-white to yellow solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 50 mM in DMSO | |

| Storage | Store at +4°C |

Biological Activity and Target Specificity

This compound is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2, with a reported half-maximal inhibitory concentration (IC₅₀) of 61 nM. It demonstrates over 100-fold selectivity for KCC2 compared to the related Na-K-2Cl cotransporter 1 (NKCC1). Furthermore, it has been shown to have no significant activity against a broad panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters, highlighting its specificity as a pharmacological tool.

The primary mechanism of action of this compound is the direct inhibition of KCC2-mediated chloride extrusion from neurons. This leads to an increase in the intracellular chloride concentration, resulting in a depolarizing shift in the reversal potential for GABA (EGABA). Consequently, the activation of GABAA receptors, which are permeable to chloride ions, can lead to a less hyperpolarizing or even depolarizing postsynaptic potential, thereby reducing the efficacy of GABAergic inhibition.

Experimental Protocols

In Vitro and Ex Vivo Electrophysiology

The following table summarizes recommended concentrations of this compound for various in vitro and ex vivo experimental models based on published literature.

| Experimental Model | Recommended Concentration Range | Observed Effect | Reference |

| KCC2-expressing HEK cells | 100 nM - 10 µM | Concentration-dependent depolarizing shift in EGly | |

| Cultured Hippocampal Neurons | 100 nM - 10 µM | Depolarizing shift in EGABA and increased spiking | |

| Mouse Hippocampal Slices | 0.1 µM - 1 µM | Increased frequency and duration of epileptiform discharges |

Protocol for Electrophysiological Recordings in Hippocampal Slices:

This protocol is adapted from methodologies described for studying the effects of KCC2 inhibition on neuronal activity.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 119 NaCl, 2.5 KCl, 1.3 MgSO₄, 1 CaCl₂, 26.2 NaHCO₃, 1 NaH₂PO₄, and 11 glucose, saturated with 95% O₂/5% CO₂.

-

Sucrose-based cutting solution (in mM): 87 NaCl, 2.5 KCl, 7 MgCl₂, 0.5 CaCl₂, 26.2 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose, and 50 sucrose; saturated with 95% O₂/5% CO₂.

-

Vibrating microtome

-

Recording chamber and perfusion system

-

Electrophysiology rig with amplifier, digitizer, and data acquisition software

-

Glass micropipettes for recording

Procedure:

-

Slice Preparation:

-

Anesthetize a mouse and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

-

Prepare 350-400 µm thick transverse hippocampal slices using a vibrating microtome.

-

Transfer slices to a holding chamber containing oxygenated aCSF at 34°C for 30 minutes, and then maintain at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.

-

Perform whole-cell or field potential recordings from neurons in the desired hippocampal region (e.g., CA1 pyramidal cells).

-

Establish a stable baseline recording for at least 10-15 minutes.

-

-

This compound Application:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

-

Bath-apply the this compound-containing aCSF to the slice.

-

Record the changes in neuronal activity, such as membrane potential, firing rate, and synaptic responses.

-

-

Data Analysis:

-

Analyze the recorded data to quantify the effects of this compound on the parameters of interest.

-

In Vivo Intrahippocampal Microinfusion

This protocol is adapted from the methodology described by Sivakumaran et al. (2015) to study the acute effects of KCC2 inhibition on neuronal activity in vivo.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Artificial cerebrospinal fluid (aCSF)

-

Stereotaxic apparatus

-

Microinfusion pump

-

Hamilton syringe (e.g., 10 µL)

-

Injection cannula (e.g., 33-gauge)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of the experiment, dilute the stock solution in aCSF to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent-induced effects.

-

-

Animal Surgery:

-

Anesthetize the mouse (e.g., C57BL/6J) with isoflurane and place it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the dorsal hippocampus at the desired stereotaxic coordinates (e.g., from bregma: Anterior-Posterior -2.0 mm, Medial-Lateral ±1.5 mm).

-

-

Intrahippocampal Microinfusion:

-

Lower the injection cannula through the burr hole to the target depth in the dorsal hippocampus (e.g., Ventral -1.8 mm from the cortical surface).

-

Connect the cannula to a microinfusion pump.

-

Infuse a total volume of 500 nL of the 100 µM this compound solution at a slow, controlled rate (e.g., 100 nL/min).

-

After the infusion, leave the cannula in place for an additional 5-10 minutes to prevent backflow upon retraction.

-

-

Post-operative Care:

-

Slowly withdraw the cannula and suture the scalp incision.

-

Allow the animal to recover from anesthesia in a warm, clean cage.

-

Monitor the animal for any behavioral changes.

-

Signaling Pathways and Logical Relationships

The inhibition of KCC2 by this compound has significant implications for neuronal signaling, primarily by altering the dynamics of GABAergic neurotransmission. Furthermore, the activity of KCC2 itself is tightly regulated by intracellular signaling cascades, most notably the WNK (With-No-Lysine) kinase pathway.

Impact of this compound on GABAergic Signaling

The following diagram illustrates the consequence of KCC2 inhibition by this compound on a GABAergic synapse.

WNK Kinase Signaling Pathway Regulating KCC2

The WNK kinase pathway plays a crucial role in the reciprocal regulation of NKCC1 and KCC2, thereby controlling intracellular chloride concentration. Several WNK kinases, including WNK1, WNK2, and WNK3, can phosphorylate and regulate the activity of downstream kinases SPAK and OSR1, which in turn phosphorylate KCC2, leading to its inhibition.

Experimental Workflow for In Vivo Microinfusion

The logical flow of an in vivo microinfusion experiment using this compound is depicted in the following workflow diagram.

Conclusion

This compound is a valuable pharmacological tool for the specific and potent inhibition of the KCC2 cotransporter. Its high selectivity makes it superior to less specific inhibitors like furosemide for elucidating the precise roles of KCC2 in neuronal function and pathology. The provided data and protocols in this guide are intended to facilitate the design and execution of experiments aimed at understanding the critical role of chloride homeostasis in the central nervous system. Further research utilizing this compound will undoubtedly contribute to our understanding of various neurological and psychiatric disorders where KCC2 function is dysregulated, and may pave the way for the development of novel therapeutic strategies.

References

The KCC2 Inhibitor VU0463271: A Technical Guide for Investigating Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2.[1] This transporter is crucial for maintaining low intracellular chloride concentrations in mature neurons, a prerequisite for the hyperpolarizing and shunting actions of GABAergic inhibition.[2] By inhibiting KCC2, this compound provides a powerful pharmacological tool to investigate the multifaceted roles of chloride homeostasis and KCC2-mediated signaling in synaptic function and plasticity. This in-depth technical guide summarizes the core pharmacology of this compound, details its mechanism of action, provides established and proposed experimental protocols for its use in studying synaptic plasticity, and visualizes the key signaling pathways involved.

Core Pharmacology and Quantitative Data

This compound exhibits high affinity for KCC2 with excellent selectivity over the Na-K-2Cl cotransporter (NKCC1), which is responsible for chloride accumulation in immature neurons and under certain pathological conditions. This selectivity makes this compound a precise tool for dissecting the specific contributions of KCC2-mediated chloride extrusion.

| Parameter | Value | Species/System | Reference |

| IC50 (KCC2) | 61 nM | Rat | [1] |

| Selectivity | >100-fold vs. NKCC1 | Rat | [1] |

| Effect on EGABA | Depolarizing shift from -76 mV to -36 mV (at 10 µM) | Cultured rat hippocampal neurons | [2] |

| Effect on [Cl-]i | Increase from ~9.8 mM to ~39.1 mM (at 10 µM) | Cultured rat hippocampal neurons | |

| Effect on Neuronal Firing | Increased spontaneous action potentials | Cultured rat hippocampal neurons |

Mechanism of Action: Beyond Chloride Homeostasis

The primary mechanism of action of this compound is the inhibition of KCC2's ion transport function. This leads to an accumulation of intracellular chloride, causing a depolarizing shift in the GABA reversal potential (EGABA). Consequently, GABAergic neurotransmission can become less hyperpolarizing or even excitatory, leading to increased neuronal excitability. This disruption of inhibitory tone is a form of synaptic plasticity and has been extensively studied in the context of epilepsy and neuronal hyperexcitability.

However, emerging evidence reveals a non-canonical, transporter-independent role for KCC2 in regulating synaptic structure and function. KCC2 directly interacts with the actin cytoskeleton, influencing dendritic spine morphology and the stability of glutamatergic synapses. This structural role of KCC2 is critical for long-term potentiation (LTP) at excitatory synapses.

Signaling Pathways

KCC2's influence on synaptic plasticity is mediated by distinct signaling pathways, both dependent on and independent of its ion transport activity.

Chloride-Dependent Signaling

Inhibition of KCC2 by this compound disrupts chloride homeostasis, leading to a cascade of events that modulate neuronal excitability. This pathway is central to understanding how alterations in inhibitory tone can shape synaptic plasticity.

Caption: Chloride-dependent signaling pathway modulated by this compound.

Transporter-Independent Signaling: KCC2 and the Actin Cytoskeleton

KCC2 plays a crucial role in structural plasticity at excitatory synapses through its interaction with the actin cytoskeleton. This function is independent of its chloride transport activity and is mediated by the Rac1/PAK signaling pathway.

Caption: KCC2 transporter-independent signaling pathway regulating actin dynamics.

Experimental Protocols

This compound can be utilized in a variety of experimental paradigms to probe the role of KCC2 in synaptic plasticity.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure synaptic plasticity (LTP/LTD) in individual neurons in brain slices while pharmacologically inhibiting KCC2.

Materials:

-

Acute brain slices (e.g., hippocampus)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound stock solution (in DMSO)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes (3-7 MΩ)

-

Intracellular solution (K-gluconate based for current-clamp, Cs-based for voltage-clamp)

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick brain slices in ice-cold, oxygenated slicing solution. Allow slices to recover in aCSF for at least 1 hour at room temperature.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.

-

Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest (e.g., CA1 pyramidal neuron).

-

Baseline Recording: Record baseline synaptic responses (EPSPs or EPSCs) evoked by a stimulating electrode placed in the appropriate afferent pathway (e.g., Schaffer collaterals). Stimulate at a low frequency (e.g., 0.1 Hz) for 10-20 minutes to establish a stable baseline.

-

This compound Application: Bath-apply this compound at the desired concentration (e.g., 10 µM) for at least 10-15 minutes before plasticity induction.

-

Plasticity Induction:

-

LTP: Apply a high-frequency stimulation (HFS) protocol (e.g., 1 train of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

-

LTD: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

-

-

Post-Induction Recording: Continue recording synaptic responses for at least 30-60 minutes post-induction to assess the magnitude and stability of plasticity.

Caption: Workflow for whole-cell patch-clamp recording with this compound.

In Vivo Microinfusion

This protocol allows for the localized inhibition of KCC2 in a specific brain region of a living animal to study its effects on network activity and behavior.

Materials:

-

Anesthetized mouse

-

Stereotaxic apparatus

-

Microinfusion pump and syringe

-

Cannula

-

This compound solution (e.g., 100 µM in aCSF with a small percentage of DMSO)

-

Surgical tools

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Expose the skull and drill a small craniotomy over the target brain region (e.g., hippocampus).

-

Cannula Implantation: Lower the infusion cannula to the desired coordinates.

-

Microinfusion: Infuse this compound solution at a slow rate (e.g., 100 nL/min) for a total volume of ~500 nL.

-

Post-Infusion: Leave the cannula in place for a few minutes to allow for diffusion before slowly retracting it.

-

Behavioral or Electrophysiological Monitoring: Monitor the animal for behavioral changes or record neural activity via implanted electrodes.

Caption: Workflow for in vivo microinfusion of this compound.

Application of this compound in Studying Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

While direct studies employing this compound to modulate canonical LTP and LTD are currently limited, its known mechanisms of action provide a strong rationale for its use in this area of research.

Proposed Research Directions:

-

Investigating the Role of GABAergic Tone in LTP/LTD Induction: By acutely applying this compound, researchers can investigate how a rapid shift in GABAergic inhibition affects the threshold and magnitude of LTP and LTD. The resulting disinhibition may facilitate LTP induction or alter the frequency-dependence of plasticity.

-

Dissecting the Transporter-Independent Functions of KCC2 in Plasticity: The structural role of KCC2 in dendritic spine dynamics is critical for LTP. While genetic knockdown of KCC2 impairs LTP, these are chronic manipulations. This compound, by primarily targeting the transporter function, could be used in conjunction with other tools (e.g., peptides that disrupt KCC2's protein-protein interactions) to differentiate the acute effects of altered chloride homeostasis from the structural roles of KCC2 in synaptic plasticity.

-

Modeling Pathological Plasticity: In conditions like epilepsy and neuropathic pain, KCC2 function is often downregulated. This compound can be used to acutely mimic this pathological state and study how it alters synaptic plasticity, potentially providing insights into the mechanisms of these disorders and identifying novel therapeutic targets.

Conclusion

This compound is a valuable pharmacological tool for probing the complex roles of KCC2 in neuronal function. Its high potency and selectivity allow for precise inhibition of KCC2-mediated chloride transport, enabling the investigation of how chloride homeostasis impacts synaptic plasticity. Furthermore, the growing understanding of KCC2's transporter-independent functions in regulating the actin cytoskeleton opens up new avenues of research where this compound can be used to dissect the multifaceted contributions of this critical neuronal protein to the structural and functional plasticity of synapses. This guide provides a foundation for researchers to design and execute experiments that will further elucidate the intricate relationship between KCC2, chloride signaling, and the mechanisms of learning and memory.

References

The Critical Role of KCC2 in Neuronal Inhibition and the Impact of its Antagonist, VU0463271, on the Excitatory-Inhibitory Balance

A Technical Guide for Researchers and Drug Development Professionals

The potassium-chloride cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a cornerstone of inhibitory neurotransmission in the mature central nervous system. By actively extruding chloride ions from neurons, KCC2 establishes and maintains a low intracellular chloride concentration, which is fundamental for the hyperpolarizing and inhibitory actions of GABAergic and glycinergic signaling.[1][2] Dysregulation of KCC2 function is implicated in a host of neurological disorders, including epilepsy, neuropathic pain, and spasticity, making it a significant target for therapeutic intervention.[2][3] This technical guide provides an in-depth examination of the effects of VU0463271, a potent and selective inhibitor of KCC2, on the delicate excitatory-inhibitory (E-I) balance within neuronal circuits.

This compound: A Potent and Selective KCC2 Inhibitor

This compound is a small molecule antagonist that has proven to be an invaluable tool for dissecting the physiological and pathophysiological roles of KCC2.[4] It exhibits high potency and selectivity for KCC2 over the closely related Na-K-2Cl cotransporter 1 (NKCC1), which is crucial for avoiding confounding effects.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on KCC2 and its downstream effects on neuronal physiology.

| Parameter | Value | Reference |

| IC50 for KCC2 | 61 nM | |

| Selectivity | >100-fold vs. NKCC1 | |

| Chemical Formula | C19H18N4OS2 | |

| Molecular Weight | 382.5 g/mol | |

| Table 1: In Vitro Inhibitory Activity of this compound |

| Experimental Model | Parameter Measured | Basal Condition | With 10 µM this compound | Reference |

| KCC2-expressing HEK cells | EGly (mV) | -71 ± 2 | -35 ± 1 | |

| KCC2-expressing HEK cells | [Cl⁻]i (mM) | 10.2 ± 0.7 | 40.3 ± 1.6 | |

| Cultured Hippocampal Neurons | EGABA (mV) | -76 ± 5 | -36 ± 2 | |

| Cultured Hippocampal Neurons | [Cl⁻]i (mM) | 9.8 ± 1.6 | 39.1 ± 2.6 | |

| Table 2: Effect of this compound on Reversal Potentials and Intracellular Chloride Concentration |

| Experimental Model | Effect of this compound | Reference |

| Cultured Hippocampal Neurons | Increased spiking | |

| Mouse Hippocampal Slices (low-Mg²⁺) | Induced unremitting recurrent epileptiform discharges | |

| In Vivo (mouse dorsal hippocampus infusion) | Rapidly caused epileptiform discharges | |

| Drosophila CNS | 1 µM resulted in a 2.5-2.7-fold increase in peak firing rate | |

| Table 3: Physiological Consequences of KCC2 Inhibition by this compound |

Signaling Pathway and Mechanism of Action

KCC2's function is tightly regulated by a complex network of signaling pathways, primarily involving phosphorylation and dephosphorylation events. The transporter's activity is crucial for setting the chloride electrochemical gradient, which in turn dictates the nature of the response to the neurotransmitter GABA.

KCC2 signaling and its inhibition by this compound.

In mature neurons, KCC2 utilizes the potassium gradient to extrude chloride, maintaining a low intracellular chloride concentration. This allows the GABA-A receptor, a chloride channel, to mediate hyperpolarizing, inhibitory postsynaptic potentials upon GABA binding. This compound directly inhibits KCC2, leading to an accumulation of intracellular chloride. This shift in the chloride gradient can cause the GABAergic response to become depolarizing, thereby disrupting the E-I balance and leading to a state of hyperexcitability.

Experimental Protocols

The characterization of KCC2 inhibitors like this compound relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Thallium (Tl⁺) Flux Assay for High-Throughput Screening

This assay is a widely used method for the primary screening of KCC2 modulators.

-

Principle: KCC2 can transport thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺). The influx of Tl⁺ into cells expressing KCC2 is detected by a Tl⁺-sensitive fluorescent dye. Inhibitors of KCC2 will block this influx, resulting in a reduced fluorescence signal.

-

Methodology:

-

Cell Culture: HEK-293 cells stably expressing KCC2 are plated in 384-well plates.

-

Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.

-

Compound Addition: Test compounds, including this compound as a control, are added to the wells.

-

Tl⁺/K⁺ Stimulation and Fluorescence Reading: A stimulus buffer containing Tl₂SO₄ and K₂SO₄ is added to initiate transport. Fluorescence is immediately and continuously monitored using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The rate of fluorescence increase is proportional to KCC2 activity. The initial rate of influx is calculated and normalized to controls to determine the percent inhibition and IC50 values.

-

Rubidium (⁸⁶Rb⁺) Influx Assay for Potency Determination

This radioactive assay provides a direct measure of KCC2-mediated cation transport and is often used to validate hits from primary screens.

-

Principle: The radioactive isotope of potassium, ⁸⁶Rb⁺, is used as a tracer to measure KCC2 activity.

-

Methodology:

-

Cell Culture: KCC2-expressing cells are grown to confluence in multi-well plates.

-

Pre-incubation: Cells are washed and pre-incubated in a Na⁺-free buffer to minimize the contribution of other transporters.

-

Compound Incubation: Test compounds are added at desired concentrations.

-

⁸⁶Rb⁺ Uptake: The assay is initiated by adding a buffer containing ⁸⁶Rb⁺.

-

Termination of Uptake: After a defined period, the radioactive solution is aspirated, and cells are washed with an ice-cold wash buffer.

-

Cell Lysis and Measurement: Cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.

-

Data Analysis: The rate of ⁸⁶Rb⁺ uptake is calculated and used to determine the inhibitory potency of the compounds.

-

Gramicidin-Perforated Patch-Clamp Electrophysiology

This technique is the gold standard for measuring the reversal potential of GABA-A receptor-mediated currents (EGABA) without disturbing the intracellular chloride concentration.

-

Principle: Gramicidin forms pores in the cell membrane that are permeable to monovalent cations but not anions like chloride. This allows for electrical access to the cell while preserving the endogenous [Cl⁻]i.

-

Methodology:

-

Preparation: Prepare acute brain slices or cultured neurons for recording.

-

Patching: Establish a perforated patch-clamp configuration using a pipette containing a gramicidin-supplemented internal solution.

-

EGABA Measurement: In voltage-clamp mode, apply brief pulses of a GABA-A receptor agonist (e.g., muscimol or GABA) at different holding potentials to determine the reversal potential.

-

Inhibitor Application: Perfuse the slice or culture with the KCC2 inhibitor (e.g., 10 µM this compound) for 5-10 minutes.

-

Post-Inhibitor Recording: Repeat the EGABA measurement protocol in the presence of the inhibitor.

-

Data Analysis: A positive shift in EGABA indicates an increase in intracellular chloride and thus, inhibition of KCC2.

-

Experimental and Logical Workflows

The study of KCC2 inhibitors follows a logical progression from in vitro characterization to in vivo validation of their effects on neuronal network activity.

References

VU0463271: A Technical Guide for its Application in Neurological Disorder Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0463271 is a potent and selective inhibitor of the neuron-specific K-Cl cotransporter 2 (KCC2).[1][2] KCC2 is a crucial ion transporter responsible for establishing and maintaining the low intracellular chloride concentrations necessary for the hyperpolarizing inhibitory effects of GABA-A and glycine receptors in the mature central nervous system.[1] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and stress-related disorders.[1][3] this compound's high selectivity for KCC2 over the Na-K-2Cl cotransporter 1 (NKCC1) and other receptors and channels makes it an invaluable pharmacological tool for elucidating the specific roles of KCC2 in both normal physiological processes and pathological conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity and its effects in various experimental models.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Species/System | Reference |

| IC₅₀ for KCC2 | 61 nM | Rat | |

| Selectivity vs. NKCC1 | >100-fold | Not specified |

Table 2: Electrophysiological Effects of this compound in Cultured Hippocampal Neurons

| Experimental Condition | Parameter | Basal Value | Value with this compound | Concentration | Reference |

| Gramicidin perforated patch | EGABA | -73 ± 4 mV | -42 ± 3 mV | 100 nM | |

| Gramicidin perforated patch | [Cl⁻]ᵢ | 10.4 ± 1.3 mM | 32.4 ± 4.4 mM | 100 nM | |

| Whole-cell recording | Spontaneous Action Potentials | 18 ± 5 AP/min | 78 ± 26 AP/min | 10 µM | |

| Whole-cell recording | Spontaneous Action Potentials | 22 ± 6 AP/min | 83 ± 23 AP/min | 100 nM |

Table 3: Effects of this compound in HEK Cells Transfected with Glycine Receptors and KCC2

| Parameter | Basal Value | Value with this compound (10 µM) | Reference |

| EGly | -71 ± 2 mV | -35 ± 1 mV | |

| [Cl⁻]ᵢ | 10.2 ± 0.7 mM | 40.3 ± 1.6 mM |

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the K-Cl cotransporter 2 (KCC2). This transporter plays a critical role in GABAergic synaptic inhibition. The following diagrams illustrate the role of KCC2 and its regulation.

The activity of KCC2 is also regulated by various signaling cascades, including the WNK-SPAK/OSR1 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from published literature.

In Vivo Microinfusion of this compound in Mice

This protocol is adapted from the methodology described by Sivakumaran et al. (2015) to study the acute effects of KCC2 inhibition on neuronal activity in vivo.

1. Preparation of this compound Solution:

-

On the day of the experiment, dilute a stock solution of this compound in artificial cerebrospinal fluid (aCSF) to a final concentration of 100 µM.

-

Ensure the final concentration of the solvent (e.g., DMSO) is kept low (<1%) to avoid solvent-induced effects.

2. Animal Surgery:

-

Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane) and place it in a stereotaxic frame.

-

Maintain anesthesia throughout the surgical procedure.

-

Make a midline incision on the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the target brain region, for example, the dorsal hippocampus (e.g., from bregma: anterior-posterior -2.0 mm, medial-lateral ±1.5 mm).

3. Intrahippocampal Microinfusion:

-

Lower the injection cannula through the burr hole to the target depth (e.g., ventral -1.8 mm from the cortical surface for the dorsal hippocampus).

-

Connect the cannula to a microinfusion pump.

-

Infuse a total volume of 500 nL of the 100 µM this compound solution at a slow, controlled rate (e.g., 100 nL/min).

-

After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to prevent backflow.

4. Post-operative Care and Analysis:

-

Allow the mouse to recover from anesthesia in a warm, clean cage.

-

Monitor the animal for any behavioral changes and signs of seizure activity.

-

For quantitative analysis, electroencephalogram (EEG) recordings can be performed before, during, and after the microinfusion.

In Vitro Application of this compound to Hippocampal Slices

This protocol is based on studies investigating the effects of this compound on epileptiform activity in brain slices.

1. Slice Preparation:

-

Prepare transverse hippocampal slices (e.g., 400 µm thick) from mice in ice-cold cutting solution.

-

Transfer slices to a holding chamber with aCSF for recovery.

2. Electrophysiological Recording:

-

Place a slice in a recording chamber continuously perfused with aCSF.

-

Obtain stable baseline recordings (e.g., field potentials or whole-cell recordings).

3. Induction of Epileptiform Activity (Optional):

-

To model epilepsy, perfuse the slice with a modified aCSF, such as a low-magnesium solution, to induce seizure-like events.

4. Application of this compound:

-

Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 100 nM to 10 µM).

-

Record the changes in neuronal activity, such as the frequency and duration of epileptiform discharges or changes in the reversal potential of GABAergic currents.

5. Washout:

-

Perfuse the slice with regular aCSF to wash out this compound and observe any reversal of its effects.

Conclusion

This compound is a powerful and selective tool for investigating the role of KCC2 in neurological function and disease. Its ability to acutely inhibit KCC2 allows for the precise examination of the consequences of impaired chloride homeostasis in various experimental models. The data and protocols presented in this guide are intended to serve as a starting point for researchers. It is crucial to optimize these parameters for specific experimental questions and models. While this compound has proven invaluable for ex vivo and in vivo studies, it is noted to have poor pharmacokinetic properties, which may limit its utility in certain chronic in vivo applications. Further research and development of KCC2 modulators will continue to advance our understanding of neurological disorders and may pave the way for novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for VU0463271 in In Vitro Slice Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0463271 is a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2), with an IC50 of 61 nM and over 100-fold selectivity against the Na-K-2Cl cotransporter 1 (NKCC1). KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing action of GABAergic neurotransmission. By inhibiting KCC2, this compound elevates intracellular chloride, leading to a depolarizing shift in the GABA reversal potential (EGABA). This attenuates GABAergic inhibition and can induce neuronal hyperexcitability. These properties make this compound a valuable tool for studying the role of KCC2 in synaptic plasticity, neuronal excitability, and pathological conditions such as epilepsy and neuropathic pain.

This document provides detailed protocols for the application of this compound in in vitro brain slice electrophysiology, focusing on two primary applications: the induction of epileptiform activity and the measurement of EGABA shifts.

Data Presentation

Table 1: this compound Properties and Recommended Concentrations

| Property | Value | Reference |

| Mechanism of Action | Selective KCC2 Antagonist | [1] |

| IC50 for KCC2 | 61 nM | [2] |

| Selectivity | >100-fold vs. NKCC1 | [2] |

| Molecular Weight | 382.5 g/mol | [2] |

| Stock Solution | 10 mM in DMSO | [2] |

| Working Concentration (EGABA Shift) | 100 nM - 10 µM | |

| Working Concentration (Epileptiform Activity) | 1 - 10 µM |

Table 2: Solutions for In Vitro Slice Electrophysiology

| Solution | Component | Concentration (mM) |

| Slicing Solution (Ice-cold) | NaCl | 87 |

| NaHCO₃ | 25 | |

| KCl | 2.5 | |

| NaH₂PO₄ | 1.25 | |

| CaCl₂ | 0.5 | |

| MgCl₂ | 7 | |

| Sucrose | 75 | |

| Glucose | 25 | |

| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 126 |

| NaHCO₃ | 26 | |

| KCl | 2.5 | |

| NaH₂PO₄ | 1.5 | |

| CaCl₂ | 2 | |

| MgCl₂ | 2 | |

| Glucose | 10 | |

| Gramicidin Perforated Patch Pipette Solution | K-gluconate | 135 |

| KCl | 10 | |

| HEPES | 10 | |

| EGTA | 0.1 | |

| Mg-ATP | 4 | |

| Na-GTP | 0.4 | |

| Gramicidin | 50-100 µg/mL | |

| Field Potential Recording Pipette Solution | aCSF | - |

Experimental Protocols

Protocol 1: Induction of Epileptiform Activity with this compound

This protocol describes the use of this compound to induce seizure-like events in acute brain slices, a common model for studying the mechanisms of epilepsy.

1. Brain Slice Preparation: a. Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines. b. Perfuse transcardially with ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution. c. Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution. d. Prepare 300-400 µm thick coronal or horizontal slices of the desired brain region (e.g., hippocampus or entorhinal cortex) using a vibratome. e. Transfer slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 1 hour before recording.

2. Field Potential Recording: a. Transfer a slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C. b. To facilitate the induction of epileptiform activity, use a modified aCSF with low magnesium (e.g., Mg²⁺-free aCSF). c. Place a glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance) in the desired cell layer (e.g., CA1 stratum pyramidale of the hippocampus). d. Record baseline field potentials for at least 20 minutes to ensure a stable recording.

3. Application of this compound: a. Prepare a stock solution of this compound (10 mM in DMSO). b. Dilute the stock solution in aCSF to a final working concentration of 1-10 µM. Note: The final DMSO concentration should be kept below 0.1% to avoid solvent effects. c. Bath-apply the this compound-containing aCSF to the slice.

4. Data Acquisition and Analysis: a. Record the field potentials continuously during the application of this compound. b. Monitor for the emergence of spontaneous epileptiform discharges, characterized by recurrent, high-frequency, and high-amplitude spikes. c. Quantify the frequency, duration, and amplitude of the epileptiform events before and after this compound application.

Protocol 2: Measurement of EGABA Shift using Gramicidin Perforated-Patch Clamp

This protocol allows for the measurement of the GABA reversal potential (EGABA) without disturbing the intracellular chloride concentration of the recorded neuron, enabling a direct assessment of KCC2 function.

1. Brain Slice Preparation: a. Follow the same procedure as in Protocol 1, step 1.

2. Gramicidin Perforated-Patch Recording: a. Transfer a slice to the recording chamber. b. Prepare the gramicidin-containing internal solution shortly before use and keep it on ice. Sonicate the solution to ensure gramicidin is well-dissolved. c. Use a patch pipette (3-5 MΩ resistance) filled with the gramicidin solution. d. Establish a gigaohm seal with a neuron in the whole-cell configuration. e. Monitor the series resistance and wait for it to decrease and stabilize as gramicidin pores form in the patched membrane (typically 15-30 minutes). This indicates a successful perforated patch.

3. Measurement of EGABA: a. In voltage-clamp mode, hold the neuron at various membrane potentials (e.g., from -80 mV to -30 mV in 10 mV steps). b. At each holding potential, apply a brief puff of a GABAA receptor agonist (e.g., 100 µM muscimol or 1 mM GABA) to the soma of the recorded neuron. c. Record the resulting current. d. Plot the peak current amplitude against the holding potential to generate an I-V curve. The x-intercept of this curve represents the EGABA.

4. Application of this compound and Re-measurement of EGABA: a. Bath-apply this compound at the desired concentration (e.g., 100 nM to 10 µM) for 5-10 minutes. b. Repeat the EGABA measurement protocol (step 3). c. A positive shift in the x-intercept of the I-V curve indicates a depolarizing shift in EGABA due to KCC2 inhibition.

5. Data Analysis: a. Calculate the EGABA before and after this compound application by fitting a line to the linear portion of the I-V curve and determining the x-intercept. b. The intracellular chloride concentration ([Cl⁻]i) can be estimated using the Nernst equation: EGABA = (RT/zF) * ln([Cl⁻]out/[Cl⁻]in), where R is the gas constant, T is the absolute temperature, z is the valence of the ion, and F is Faraday's constant.

Mandatory Visualization

References

Application Notes and Protocols for the Preparation of VU0463271 in DMSO

Introduction

VU0463271 is a potent and selective antagonist of the neuronal potassium-chloride cotransporter 2 (KCC2), with an IC50 value of 61 nM.[1][2] It demonstrates over 100-fold selectivity for KCC2 compared to the related Na-K-2Cl cotransporter 1 (NKCC1).[1] KCC2 is critical for extruding chloride ions from neurons, thereby establishing a low intracellular chloride concentration that is essential for the hyperpolarizing and inhibitory actions of GABAergic neurotransmission.[3][4] Inhibition of KCC2 by this compound leads to an accumulation of intracellular chloride, a depolarizing shift in the GABA reversal potential (EGABA), and subsequent neuronal hyperexcitability. Due to its potent and selective activity, this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of KCC2 in the central nervous system.

This document provides detailed protocols for the dissolution and preparation of this compound in Dimethyl Sulfoxide (DMSO) for use in research applications.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide | |

| Molecular Weight | 382.5 g/mol | |

| Formula | C₁₉H₁₈N₄OS₂ | |

| Appearance | Off-white to yellow solid | |

| Purity | ≥98% (HPLC) | |

| CAS Number | 1391737-01-1 |

Table 2: Solubility of this compound in DMSO

| Parameter | Value | Notes | Reference |

| Maximum Concentration | 50 mM | (19.12 mg/mL) | |

| Maximum Concentration | 65.36 mM | (25 mg/mL). May require sonication. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. |

Experimental Protocols

Materials Required

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended for higher concentrations)

-

Calibrated analytical balance

-

Pipettes and sterile tips

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a commonly used 10 mM stock solution.

-

Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.825 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 382.5 g/mol = 0.003825 g = 3.825 mg

-

-

-

Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

-

Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution

For most biological experiments, the DMSO stock solution must be further diluted into an aqueous buffer (e.g., aCSF, PBS, or cell culture media). It is crucial to keep the final concentration of DMSO low (typically ≤0.1% - 1%) to minimize solvent-induced toxicity or off-target effects.

-

Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experimental buffer.

-

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

Use the formula: C₁V₁ = C₂V₂

-

(10,000 µM)(V₁) = (10 µM)(1000 µL)

-

V₁ = 1 µL

-

-

-

Prepare Working Solution: Add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer.

-

Mix Thoroughly: Mix the working solution by gentle vortexing or by pipetting up and down. Ensure the compound remains in solution. Serial dilutions may be necessary for very low final concentrations to ensure accurate pipetting.

Storage and Stability

-

Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

-

DMSO Stock Solution: When stored at -80°C, the solution is stable for up to 2 years. At -20°C, it is stable for up to 1 year. It is recommended to use aliquots to minimize freeze-thaw cycles.

Mandatory Visualization

Signaling Pathway